molecular formula C19H21ClN2O2 B7681878 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one

3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one

Cat. No. B7681878
M. Wt: 344.8 g/mol
InChI Key: KTQDRGRAEGSFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CPP, is a synthetic analog of ketamine and has been found to exhibit similar properties to ketamine in animal studies. In

Scientific Research Applications

3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one has been found to have potential applications in various fields of scientific research. In neuroscience, this compound has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. This compound has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has been investigated for its potential use in pain management and addiction treatment.

Mechanism of Action

3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, this compound can modulate the activity of various neurotransmitter systems, leading to its observed effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in animal studies. These effects include analgesia, sedation, and anxiolysis. This compound has also been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one is its similarity to ketamine, which has been extensively studied in animal models and in humans. This allows for direct comparisons between the two compounds and may facilitate the translation of preclinical research to clinical applications. However, one limitation of this compound is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one. One area of interest is the potential use of this compound in the treatment of depression and anxiety disorders. Another area of research is the development of novel compounds that target the NMDA receptor and exhibit improved safety and efficacy profiles compared to this compound. Additionally, further studies are needed to elucidate the long-term effects of this compound on behavior and physiology, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of 3-(2-Chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one involves the reaction of 2-chloroacetophenone with 4-pyridin-2-yloxypiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization. This method has been found to yield this compound with high purity and yield, making it suitable for research purposes.

properties

IUPAC Name

3-(2-chlorophenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-6-2-1-5-15(17)8-9-19(23)22-13-10-16(11-14-22)24-18-7-3-4-12-21-18/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQDRGRAEGSFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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